molecular formula C8H16N2O2S B1412301 (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine CAS No. 1604335-79-6

(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine

Cat. No. B1412301
M. Wt: 204.29 g/mol
InChI Key: HGZFARXELQZEDC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of CSPSMP includes a three-membered cyclopropane ring, a sulfonyl group, and a piperazine ring. The piperazine ring contains a methyl group and the sulfonyl group is attached to the cyclopropane ring.


Physical And Chemical Properties Analysis

CSPSMP has a molecular weight of 204.29 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.

Scientific Research Applications

Refinement, Reduction, and Replacement Approaches in Research

A significant area of research involving sulfonyl compounds, similar to "(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine," is the development of refinement, reduction, and replacement (3Rs) approaches in scientific studies, particularly in cardiovascular research. This approach aims to minimize the use of animal models by developing alternative in vitro and in silico methods. For example, the exploration of platelet biology and arterial thrombosis has benefited from such approaches, leading to refined animal models that reduce the number of animals used and lower the severity of experimental conditions. These advancements not only address ethical concerns but also enhance scientific outcomes by providing more accurate models of human diseases (Emerson, 2010).

Antibody-Based Methods for Analysis

Compounds with functionalities similar to "(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine" have been utilized in the development of antibody-based analytical methods. These methods play a crucial role in environmental and food analysis, where they are applied in assays and techniques to detect contaminants such as herbicides, surfactants, and veterinary drugs. The precision and sensitivity of these antibody-based methods contribute significantly to research and risk control in food safety and environmental protection (Fránek & Hruška, 2018).

Biotransformation and Rearrangement Studies

Research on the biotransformation and rearrangement of sulfonylhydrazine-alkylating agents, which share a functional group similarity with "(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine," provides insights into the metabolic pathways and degradation products of pharmaceutical compounds. Such studies are fundamental in understanding the pharmacokinetics and toxicological profiles of drugs, thereby informing safer and more effective therapeutic applications (Nassar, Wisnewski, & King, 2016).

Application in Ethylene Perception Inhibition

Another area of research involves the use of cyclopropene derivatives, such as 1-methylcyclopropene (1-MCP), which is structurally related to "(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine." These compounds are investigated for their ability to inhibit ethylene perception in fruits and vegetables, significantly impacting post-harvest biology by extending the shelf life and maintaining the quality of agricultural products. This research has led to the commercial application of 1-MCP in the agricultural sector, showcasing the practical implications of research on similar compounds (Watkins, 2006).

Safety And Hazards

A safety data sheet for CSPSMP indicates that it is intended for scientific research and development only . Further information on its safety and hazards is not available.

properties

IUPAC Name

(3R)-1-cyclopropylsulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFARXELQZEDC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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